2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 86362-20-1), commonly known as triazole alanine (TA), is a highly polar, non-natural amino acid that serves as the primary terminal plant metabolite for all triazole-derivative fungicides. In the agrochemical and analytical testing sectors, it is procured almost exclusively as a high-purity reference standard (>98%) required for regulatory residue monitoring under EPA, EFSA, and JMPR frameworks using LC-MS/MS and QuPPe methodologies. Beyond its critical role in environmental and food safety analysis, its unique structural profile—featuring a 1,2,4-triazole ring linked at the N1 position to an alanine backbone—makes it a valuable synthetic building block for peptidomimetics, where it acts as a non-tautomerizing histidine analog with precisely defined metal-coordination properties [1].
In both regulatory residue analysis and synthetic applications, substituting 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid with related triazole derivative metabolites (TDMs) like 1,2,4-triazole, triazole acetic acid (TAA), or the 3-yl structural isomer (CAS 10109-05-4) leads to critical workflow failures. Because TDMs are extremely polar, they suffer from severe and distinct matrix effects in liquid chromatography. Generic triazole standards cannot correct for the specific ion suppression experienced by triazole alanine in complex food matrices, and regulatory bodies strictly mandate the independent quantification of TA. Using a surrogate standard results in non-compliant recovery data. In peptide synthesis, substituting the 1-yl isomer with the 3-yl isomer fundamentally alters the hydrogen-bonding topology and tautomeric availability of the side chain, compromising the intended structural rigidity of the target peptidomimetic [1].
Regulatory protocols for triazole derivative metabolites (TDMs) require the specific quantification of the 1-yl isomer of triazole alanine, as it is the predominant conjugate formed in plant metabolism. Analytical standards must possess >98% isomeric purity to prevent signal interference. When compared to the 3-yl isomer (CAS 10109-05-4), the 1-yl isomer (CAS 86362-20-1) exhibits distinct chromatographic retention and differential mobility spectrometry (DMS) behavior. Using a mixed or incorrect isomer standard leads to quantification errors that fall outside the acceptable 70–120% recovery range mandated by SANTE guidelines for pesticide residue analysis [1].
| Evidence Dimension | Isomeric purity and analytical recovery |
| Target Compound Data | >98% pure 1-yl isomer (CAS 86362-20-1) |
| Comparator Or Baseline | Mixed isomers or 3-yl isomer (CAS 10109-05-4) |
| Quantified Difference | Ensures 70–120% regulatory recovery compliance vs. failed quantification due to isobaric interference. |
| Conditions | LC-MS/MS or DMS using QuPPe extraction in high-matrix fruit/vegetable samples. |
Procurement of the strictly verified 1-yl isomer is legally required for analytical laboratories to maintain accreditation and comply with EPA/EFSA residue monitoring protocols.
In the analysis of highly polar pesticides, triazole alanine exhibits severe matrix suppression that is fundamentally different from the parent 1,2,4-triazole ring. Studies utilizing the QuPPe method demonstrate that free 1,2,4-triazole often fails precision criteria at low spiking levels (e.g., 0.01 mg/kg) due to distinct elution profiles, whereas properly calibrated triazole alanine standards maintain highly satisfactory recovery and precision. A generic 1,2,4-triazole standard cannot be used to quantify triazole alanine; a specific TA reference standard is required to achieve accurate calibration curves and eliminate matrix-induced quantitation errors [1].
| Evidence Dimension | Matrix suppression and low-level precision |
| Target Compound Data | Triazole alanine specific standard |
| Comparator Or Baseline | Free 1,2,4-triazole standard |
| Quantified Difference | TA standards maintain precision at 0.01 mg/kg spiking levels, whereas free triazole standards fail to correct TA matrix effects. |
| Conditions | QuPPe method extraction followed by LC-MS/MS in agricultural matrices. |
Analytical buyers must procure the exact TA standard to guarantee accurate quantification and avoid false negatives in food safety testing.
As a non-natural amino acid, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid serves as a specialized substitute for histidine. Unlike the imidazole ring of histidine, which freely tautomerizes between the N-epsilon and N-delta protonated states (pKa ~6.0), the 1,2,4-triazol-1-yl side chain is fixed at the N1 position. This structural feature eliminates tautomeric ambiguity, providing a rigidified coordination geometry for metallopeptides and altering the local basicity. This fixed topology is critical for designing protease inhibitors where precise hydrogen bond directionality is required, a feature impossible to achieve with natural histidine or generic triazole mixtures [1].
| Evidence Dimension | Side-chain tautomerization and basicity |
| Target Compound Data | 1,2,4-triazol-1-yl side chain (0 tautomeric states) |
| Comparator Or Baseline | Histidine (2 rapidly interconverting tautomers) |
| Quantified Difference | Fixed N1 linkage eliminates tautomer-induced conformational heterogeneity. |
| Conditions | Physiological pH in solid-phase peptide synthesis (SPPS) and subsequent folding assays. |
Peptide chemists must select this specific compound to enforce rigid hydrogen-bonding networks in advanced drug candidates.
Used as a primary analytical reference standard for quantifying triazole derivative metabolites (TDMs) in food, soil, and water samples to meet EPA, EFSA, and JMPR regulatory limits [1].
Procured by agrochemical manufacturers to trace the degradation pathways of newly developed sterol demethylation inhibitor (DMI) fungicides in plant and mammalian systems [2].
Utilized as a non-natural amino acid building block (often after Fmoc/Boc protection) to replace histidine in peptidomimetics, offering fixed coordination geometry and altered pKa for advanced drug discovery [3].